3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol
Description
3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol is a heterocyclic compound featuring a phenol core substituted with an indole moiety at the 3-position and a pyridin-3-ylamino group at the 5-position. The pyridinylamino group introduces hydrogen-bonding capabilities and basicity, which may enhance solubility or target binding.
Properties
CAS No. |
915410-98-9 |
|---|---|
Molecular Formula |
C19H15N3O |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
3-(1H-indol-4-yl)-5-(pyridin-3-ylamino)phenol |
InChI |
InChI=1S/C19H15N3O/c23-16-10-13(17-4-1-5-19-18(17)6-8-21-19)9-15(11-16)22-14-3-2-7-20-12-14/h1-12,21-23H |
InChI Key |
OSDZVBKVJAPGEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=CC(=CC(=C3)O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol typically involves multi-step organic reactions. One common approach is the coupling of an indole derivative with a pyridine derivative under specific reaction conditions. The process may involve:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Coupling Reaction: The indole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted indole and pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to 3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol. For instance, compounds with similar structures have been evaluated for their effects on breast cancer cell lines (MCF-7). The MTT assay demonstrated that these compounds can induce cell death in cancer cells while exhibiting lower toxicity towards normal human fibroblast cells, indicating a potential for selective targeting of cancerous tissues .
Case Study: Indole Derivatives
A study focused on the synthesis and evaluation of indole-based compounds showed promising results in overcoming drug resistance in cancer therapies. The derivatives displayed enhanced efficacy compared to traditional chemotherapeutics like doxorubicin and 5-fluorouracil, suggesting a novel approach to cancer treatment .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that indole derivatives exhibit significant antibacterial properties against various strains of bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 8 µg/mL |
| C | P. aeruginosa | 15 µg/mL |
Biochemical Research Tool
The unique structural features of 3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol make it an excellent candidate for use as a biochemical probe in research settings. Its ability to interact with specific protein targets allows researchers to study various biological pathways and mechanisms involved in disease processes.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in various biological effects.
Molecular Targets and Pathways
Proteins: The compound can bind to receptor proteins, altering their conformation and activity.
Enzymes: It can inhibit or activate enzymes involved in critical metabolic pathways.
Pathways: The modulation of signaling pathways, such as the MAPK/ERK pathway, can lead to changes in cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in the combination of indole, phenol, and pyridinylamino groups. Key analogs from the evidence include:
*Calculated based on molecular formula.
Key Observations :
- Thermal Stability : Pyridine/chloro-substituted analogs exhibit high melting points (268–287°C), suggesting that the target compound may similarly display thermal robustness due to aromatic stacking and hydrogen bonding .
Spectroscopic and Analytical Data
- IR Spectroscopy: The phenol -OH group in the target compound is expected to show a broad peak near 3200–3600 cm⁻¹, similar to hydroxylated analogs in .
- ¹H NMR: The pyridinylamino group’s protons may resonate at δ 5–6 ppm (amide-like shifts), while indole protons typically appear at δ 7–8 ppm .
Physicochemical Properties
- Stability: Electron-withdrawing groups (e.g., pyridinylamino) may reduce oxidative degradation compared to electron-donating substituents (e.g., methoxy) in analogs .
Biological Activity
3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure
The compound can be characterized by its molecular formula and features an indole ring, a pyridine moiety, and a phenolic group. This unique structure is thought to contribute to its diverse biological effects.
Anticancer Activity
Recent studies have demonstrated that 3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol exhibits significant anticancer activity.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines, particularly in MCF-7 (breast cancer) and HCT116 (colon cancer) cells. This is likely mediated through the activation of apoptotic pathways.
- Apoptosis Induction : Apoptotic assays indicate that the compound activates caspase pathways (caspase 3/7), leading to programmed cell death in tumor cells .
- DNA Interaction : Ethidium bromide intercalation assays suggest that the compound may bind to DNA, potentially disrupting replication and transcription processes .
Case Studies
A study involving MCF-7 cells reported that treatment with 3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol resulted in a dose-dependent decrease in cell viability, with IC50 values in the low micromolar range. Comparative studies with standard chemotherapeutics such as doxorubicin showed enhanced efficacy against resistant cell lines .
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various strains of bacteria.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 32 to 64 µg/mL against Gram-positive and Gram-negative bacteria, indicating moderate antibacterial potency.
- Mechanisms : The antibacterial action is hypothesized to involve disruption of bacterial membrane integrity and inhibition of essential metabolic pathways .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
